2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-11-6-3-7-14-12(11)15-9-10-4-1-2-5-10/h1-3,6-7,10H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTIQOUPHFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile can be achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The solvent of crystallization is often ethanol to produce a high-purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, when used as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific conditions .
Comparison with Similar Compounds
Structural and Electronic Differences
a. Substituent Effects
- Cyclopentene vs. Cyclohexene/Cyclooctane :
- The cyclopentene substituent in the target compound introduces greater ring strain and smaller steric bulk compared to cyclohexene () or cyclooctane (). For example, 4-(3-cyclohexen-1-yl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile () has a larger cyclohexene ring, reducing strain but increasing flexibility .
- Cyclooctane-containing derivatives (e.g., 2-methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine-3-carbonitrile in ) adopt a twisted boat-chair conformation, enhancing steric hindrance and reducing reactivity compared to the strained cyclopentene .
b. Electron-Donating vs. Electron-Withdrawing Groups :
- The cyclopentenylmethoxy group is likely electron-donating, contrasting with electron-withdrawing substituents like fluorine in 4-(2-fluorophenyl)-2-methoxy-hexahydrocycloocta[b]pyridine-3-carbonitrile (). This difference affects the pyridine ring’s electron density, influencing reactivity and binding in biological or catalytic applications .
c. Fused vs. Substituted Rings :
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives () have a fused cyclopentane ring, enhancing planarity and π-conjugation, whereas the target compound’s cyclopentene is a substituent, reducing conjugation but increasing stereochemical complexity .
b. Physical Properties :
- Melting Points : Cyclooctane-containing derivatives () melt at 151–156°C, whereas cyclopentene’s strain may lower the target compound’s melting point .
- Solubility : The nitrile group enhances polarity, but bulky substituents (e.g., cyclooctane) reduce solubility in polar solvents compared to smaller rings like cyclopentene .
Q & A
What are the recommended synthetic routes for 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction. A validated protocol for analogous pyridine carbonitriles uses cyclopentenyl methanol and 3-cyano-2-hydroxypridine derivatives. Reactants are refluxed in methanol with a base (e.g., lithium ethoxide) to activate the hydroxyl group for methoxy substitution. Purification via column chromatography (petroleum ether/ethyl acetate, 95:5 v/v) yields >95% purity. Optimization strategies include maintaining a 1:1 molar ratio of reactants, controlled heating (2–3 hours), and post-reaction quenching in ice to minimize by-products. Yields up to 71% are achievable under these conditions .
How should researchers analyze the conformational flexibility of the cyclopentenyl methoxy substituent?
Methodological Answer : X-ray crystallography provides definitive structural insights, particularly for quantifying puckering parameters (e.g., Cremer-Pople angles). In related cyclooctane-fused pyridines, the cyclopentenyl ring adopts a twisted boat-chair conformation (q2 = 1.1578 Å, θ = 67.05°). Solution-phase dynamics can be assessed using NOESY NMR to detect spatial interactions between methoxy protons and adjacent cyclic protons, revealing rotational barriers or steric hindrance .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer : Antifungal and antibacterial potential can be tested via microbroth dilution assays (CLSI guidelines). For example, Candida albicans strains are incubated with serially diluted compound (0–128 µg/mL) in RPMI-1640 medium. Minimum inhibitory concentrations (MICs) are determined after 48 hours at 35°C. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity. Similar pyridine derivatives show MICs of 8–32 µg/mL against fungal pathogens, correlating with electron-withdrawing substituents like the cyano group .
How does the cyano group at the pyridine 3-position influence electronic properties and reactivity?
Methodological Answer : The cyano group withdraws electron density via inductive effects, polarizing the pyridine ring and enhancing electrophilicity at C-2 and C-4. This facilitates nucleophilic attacks, as seen in analogous compounds where C–N bond lengths shorten to 1.314–1.354 Å, indicating π-electron delocalization. Reactivity can be further probed via Hammett substituent constants (σm ≈ 0.56 for –CN), predicting accelerated SNAr reactions with amines or thiols .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer : Common challenges include poor crystal growth due to flexible cyclopentenyl groups. Strategies include slow evaporation from high-polarity solvents (e.g., ethyl acetate/methanol mixtures) and seeding with microcrystals. For X-ray refinement, riding hydrogen models and anisotropic displacement parameters improve accuracy, as demonstrated in related structures with R-factors < 0.05. Weak intermolecular interactions (e.g., C–H···π) stabilize the lattice, which can be identified via Hirshfeld surface analysis .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer : Systematic SAR requires synthesizing analogs with modified substituents (e.g., replacing cyclopentenyl with cyclohexenyl or varying methoxy positions). Biological testing against a panel of pathogens identifies critical pharmacophores. For example, replacing the methoxy group in 4-(2-fluorophenyl) analogs reduces antifungal activity by 4-fold, highlighting steric and electronic dependencies. Molecular docking (e.g., with CYP51 enzyme) further rationalizes binding modes .
What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign methoxy (δ 3.8–4.1 ppm) and cyclopentenyl protons (δ 5.5–6.0 ppm for vinyl H).
- IR Spectroscopy : Confirm –CN stretch (~2230 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error.
For purity, HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of synthetic by-products .
How do solvent polarity and temperature affect the stability of the nitrile group during storage?
Methodological Answer : The nitrile group is susceptible to hydrolysis in protic solvents (e.g., water, alcohols). Stability studies show <5% degradation over 6 months when stored in anhydrous DMSO or DMF at –20°C. Accelerated aging tests (40°C/75% RH) reveal hydrolysis to the amide, detectable via IR loss of –CN absorbance. For long-term storage, lyophilization in amber vials under argon is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
